molecular formula C15H18N4O3S B2362415 Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1235343-08-4

Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2362415
CAS No.: 1235343-08-4
M. Wt: 334.39
InChI Key: YGXFLVZJQOKRQC-UHFFFAOYSA-N
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Description

“Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H18N4O3S and a molecular weight of 334.39. Thiadiazole derivatives, such as this compound, are widely studied in medicinal chemistry due to their broad spectrum of biological activities . They can cross cellular membranes and interact strongly with biological targets due to the mesoionic nature of the thiadiazole ring .


Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are well-separated in similar compounds .

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of thiadiazoles, including compounds related to Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate, involves multiple steps and can yield derivatives with diverse biological activities. For instance, the synthesis of 1,2,3-thiadiazoles has been explored through various methods, demonstrating the chemical versatility and potential for structural modification of thiadiazole derivatives (Peet & Sunder, 1975). Additionally, the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery highlights the compound's significance in medicinal chemistry (Durcik et al., 2020).

Biological Activities and Applications

Thiadiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory effects. For example, thiazole-aminopiperidine hybrid analogues have shown promise as novel Mycobacterium tuberculosis GyrB inhibitors, suggesting potential applications in tuberculosis treatment (Jeankumar et al., 2013). Similarly, novel 4-thiazolidinone-, pyridine-, and piperazine-based conjugates have demonstrated antiproliferative effects on human leukemic cells, highlighting their potential as anticancer agents (Sharath Kumar et al., 2014).

Potential Therapeutic Applications

The diverse biological activities of thiadiazole derivatives underscore their potential in developing new therapeutic agents. For instance, organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates have shown good growth inhibition against various fungi, suggesting their use as fungicidal agents (Wang et al., 2010). Moreover, new 5-aryl-1,3,4-thiadiazole-based anticancer agents have undergone in vitro biological evaluation and in vivo radioactive tracing studies, indicating their potential in cancer therapy (El-Masry et al., 2022).

Mechanism of Action

Target of Action

The primary target of Methyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate is Primary Aromatic Amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs . The compound’s electron-deficient monomer is introduced into a 2D framework, creating fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets exhibit high stability, high porosity, and high fluorescence performance, making them an ideal platform for sensing electron-rich PAA molecules .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection of PAAs. The F-CTF-3 nanosheet, constructed using the compound, shows high sensitivity and selectivity for PAA detection by fluorescence quenching . This detection covers various types of amines, including classic aliphatic amines, heterocyclic amines, secondary aromatic amines, and tertiary aromatic amines .

Pharmacokinetics

The compound’s high stability and porosity suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound’s action results in the highly sensitive and selective detection of PAAs. The F-CTF-3 nanosheet exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively . This surpasses all previously reported fluorescent sensors .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s fluorescence performance may be affected by the presence of other electron-rich molecules in the environment . .

Properties

IUPAC Name

methyl 4-[(2,1,3-benzothiadiazole-5-carbonylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-22-15(21)19-6-4-10(5-7-19)9-16-14(20)11-2-3-12-13(8-11)18-23-17-12/h2-3,8,10H,4-7,9H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXFLVZJQOKRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CC3=NSN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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